Bis((3-pyridyl)methyl)amine
Description
Overview of Pyridylmethylamine Ligands in Contemporary Chemical Research
Pyridylmethylamine ligands are a significant class of N-donor chelating agents that have garnered substantial interest in modern coordination and bioinorganic chemistry. These ligands are characterized by one or more pyridylmethyl groups attached to a central amine. Their popularity stems from their versatile coordination behavior, allowing them to form stable complexes with a wide array of transition metals. acs.orgunipd.it The most well-known member of this family is tris(2-pyridylmethyl)amine (B178826) (TPA), a tripodal, tetradentate ligand that can bind to a metal center using its three pyridyl nitrogen atoms and the central tertiary amine nitrogen. unipd.itresearchgate.net This structure leaves one or two coordination sites available on the metal, making TPA complexes excellent models for the active sites of various metalloenzymes. aablocks.com
The steric and electronic properties of pyridylmethylamine ligands can be systematically tuned by modifying the substituents on the pyridine (B92270) rings or by changing the number and position of the pyridyl arms. unipd.it This adaptability has led to their use in diverse fields, including the development of catalysts for polymerization, oxidation, and reduction reactions, the creation of supramolecular architectures, and the modeling of biological systems, such as copper proteins involved in oxygen activation. unipd.itresearchgate.netmdpi.com The simpler tridentate ligand, bis(2-pyridyl)methyl)amine (BPA or DPA), is also widely studied and serves as a foundational building block for more complex ligand systems. acs.org
Significance and Research Focus on Bis((3-pyridyl)methyl)amine
This compound is a structural isomer of the more commonly studied bis(2-pyridyl)methyl)amine. It consists of a central secondary amine functional group linked to two methyl groups, each substituted with a pyridine ring at the 3-position. nih.gov While not as extensively researched as its 2-pyridyl counterpart, this compound holds unique significance primarily due to the different geometric vector of its nitrogen donor atoms.
Unlike the 2-pyridyl isomer, which typically acts as a facial tridentate ligand forming a compact coordination pocket around a metal ion, the nitrogen atoms of the 3-pyridyl groups in this compound are directed outwards. This structural feature makes it less suited for forming simple mononuclear complexes but renders it an excellent candidate as a bridging ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The flexible ethylenediamine-like backbone combined with the divergent pyridyl donors allows it to link multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. Consequently, the primary research focus on this ligand and its derivatives has been in the field of crystal engineering and materials science, exploring its utility in creating novel supramolecular structures with interesting topologies and potential functional properties. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-3-yl-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-3-11(7-13-5-1)9-15-10-12-4-2-6-14-8-12/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBQXMFOLRVSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167990 | |
| Record name | Pyridine, 3,3'-(iminodimethylene)di- | |
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Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1656-94-6 | |
| Record name | N-(3-Pyridinylmethyl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1656-94-6 | |
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| Record name | Pyridine, 3,3'-(iminodimethylene)di- | |
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| Record name | 1656-94-6 | |
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| Record name | Pyridine, 3,3'-(iminodimethylene)di- | |
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| Record name | Bis[(3-pyridyl)methyl]amine | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Bis((3-pyridyl)methyl)amine
Alkylation Approaches
Alkylation represents a classical and direct method for the synthesis of amines. In the context of producing this compound, this strategy typically involves the reaction of a suitable amine with a 3-pyridylmethyl halide. While direct alkylation of ammonia (B1221849) with an alkyl halide can be challenging to control and often leads to a mixture of primary, secondary, and tertiary amines, it remains a foundational approach. masterorganicchemistry.commasterorganicchemistry.com A more controlled synthesis involves the reaction of 3-picolylamine with a 3-pyridylmethyl halide. This method, however, can still be susceptible to over-alkylation, resulting in the formation of the tertiary amine, tris((3-pyridyl)methyl)amine.
A common variation of this approach involves the use of 3-chloromethylpyridine or 3-bromomethylpyridine as the alkylating agent. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature is crucial to optimize the yield of the desired secondary amine and minimize side reactions.
| Reactants | Reagents | Conditions | Product | Reference |
| 3-Picolylamine, 3-(Chloromethyl)pyridine | Base (e.g., NaH, K2CO3) | Organic solvent (e.g., DMF, THF) | This compound | nih.gov |
| Ammonia, 3-(Bromomethyl)pyridine | Excess ammonia | Varies | This compound | masterorganicchemistry.com |
Reductive Amination Strategies
Reductive amination is a highly versatile and widely used method for the synthesis of amines, offering excellent control and generally high yields. masterorganicchemistry.comd-nb.info This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.commdpi.com
For the synthesis of this compound, this strategy typically employs 3-pyridinecarboxaldehyde (B140518) and 3-picolylamine as the starting materials. The initial reaction forms the corresponding imine, which is subsequently reduced. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being the most common. masterorganicchemistry.commdma.ch The choice of reducing agent is critical; for instance, sodium cyanoborohydride is effective at reducing imines selectively in the presence of aldehydes. masterorganicchemistry.com The reaction conditions, including pH and solvent, are optimized to favor imine formation and subsequent reduction. mdma.ch
| Carbonyl Compound | Amine | Reducing Agent | Conditions | Product | Reference |
| 3-Pyridinecarboxaldehyde | 3-Picolylamine | NaBH4, NaBH3CN, or NaBH(OAc)3 | Methanol or other suitable solvent | This compound | masterorganicchemistry.comd-nb.info |
| 3-Pyridinecarboxaldehyde | Ammonia | Catalytic Hydrogenation (e.g., H2/Pd-C) | Varies | This compound |
Alternative Preparative Pathways
Beyond the primary routes of alkylation and reductive amination, other methods have been explored for the synthesis of this compound and its analogs. One such approach involves the reduction of amides. For instance, the corresponding bis(3-pyridyl)acetamide could be synthesized and subsequently reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield the target amine.
Another less common but viable route is the Michael addition of an amine to an activated alkene. While more frequently used for the synthesis of β-amino compounds, this strategy could potentially be adapted. For example, a Michael-type addition of 3-picolylamine to a suitable vinylpyridine derivative, followed by reduction, could theoretically lead to the desired product.
Functionalization and Derivatization Strategies
The chemical versatility of this compound allows for a range of functionalization and derivatization reactions, enabling the tuning of its electronic and steric properties for specific applications, particularly in the field of coordination chemistry. These modifications can be targeted at either the pyridyl rings or the central secondary amine.
Modifications of the Pyridyl Moieties
The pyridine (B92270) rings of this compound are susceptible to electrophilic and nucleophilic substitution reactions, although the conditions must be carefully controlled to avoid undesired side reactions.
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally deactivated towards electrophilic substitution. However, reactions such as nitration or halogenation can be achieved under harsh conditions, typically directing the incoming substituent to the 5-position.
Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic substitution, particularly when activated by an electron-withdrawing group or through the formation of an N-oxide. For instance, the Chichibabin reaction allows for the direct amination of the pyridine ring at the 2- and 6-positions.
N-Oxidation: The nitrogen atom of the pyridyl group can be oxidized to form the corresponding N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack.
Functionalization at the 6-position: Introduction of substituents at the 6-position of the pyridyl rings can significantly impact the coordination properties of the resulting ligand. For example, aryl groups have been introduced at this position in related tris((pyridyl)methyl)amine ligands. acs.org
| Reaction Type | Reagents | Position of Substitution | Product Type |
| Nitration | HNO3/H2SO4 | 5-position | Nitro-substituted derivative |
| Halogenation | Br2/oleum | 5-position | Bromo-substituted derivative |
| N-Oxidation | m-CPBA | Pyridyl Nitrogen | N-oxide derivative |
Substitutions at the Central Amine Nitrogen
The secondary amine nitrogen of this compound is a key site for functionalization, allowing for the introduction of a third arm to create tripodal ligands or other modifications.
N-Alkylation: The central nitrogen can be readily alkylated using a variety of alkyl halides or other electrophilic alkylating agents. masterorganicchemistry.com This reaction is often used to introduce a third, different pyridylmethyl group or other functionalized alkyl chains. For example, reaction with 2-(chloromethyl)pyridine (B1213738) would yield the asymmetric tripodal ligand, bis((3-pyridyl)methyl)(2-pyridyl)methyl)amine.
N-Arylation: While more challenging than N-alkylation, N-arylation can be achieved using methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the amine with an aryl halide.
Acylation: The secondary amine can be acylated with acyl chlorides or anhydrides to form the corresponding amide. This modification changes the donor properties of the central nitrogen from a sigma-donor amine to a less basic amide.
Reaction with Aldehydes/Ketones: The central amine can undergo condensation with aldehydes or ketones to form a tertiary amine through a subsequent reductive amination step, similar to the synthetic methods described earlier. This allows for the introduction of a wide variety of substituents.
| Reaction Type | Reagents | Functional Group Introduced | Product Type |
| N-Alkylation | Alkyl halide (e.g., R-X) | Alkyl group | Tertiary amine |
| N-Acylation | Acyl chloride (e.g., RCOCl) | Acyl group | Amide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Substituted alkyl group | Tertiary amine |
Integration into Macrocyclic and Supramolecular Precursors
The incorporation of this compound into larger molecular frameworks is a key area of research, leading to the development of novel macrocycles and supramolecular structures with diverse applications.
The synthesis of tetraaza macrocycles containing two 3-pyridylmethyl pendant arms has been reported. researchgate.net These macrocycles can be prepared through one-step reactions involving other tetraazatricyclodocosane derivatives. researchgate.net The pyridyl groups in these macrocycles can influence complex formation reactions by interacting with protons or metal ions outside the macrocyclic ring. researchgate.net
Furthermore, this compound and its derivatives are integral components in the self-assembly of two- and three-dimensional supramolecular structures. nih.gov These coordination-driven self-assembly processes can lead to the formation of discrete structures like molecular triangles and rhomboids. nih.gov The final structure of these assemblies can be influenced by factors such as the geometry of the metal center and the structure of the bridging ligands. nih.gov
The table below summarizes examples of macrocyclic and supramolecular precursors synthesized using this compound or its derivatives.
| Precursor Type | Synthetic Approach | Key Features |
| Tetraaza Macrocycles | One-step reaction of a tetraazatricyclodocosane derivative with 2-(chloromethyl)pyridine. researchgate.net | Contains two 3-pyridylmethyl pendant arms. The pyridyl groups can interact with species outside the macrocycle. researchgate.net |
| Bis-macrocyclic Host | Multi-step synthesis involving alkylation, click cycloaddition, and bis-macrocyclization. beilstein-journals.org | Designed as a building block for molecular knots. beilstein-journals.org |
| Molecular Triangles | [3+3] self-assembly of metal acceptors with linear bis(pyridyl) ligands. nih.gov | Cationic, strain-free supramolecular structures. nih.gov |
| Molecular Rhomboids | Self-assembly of 90° metal corner units with flexible bis(pyridyl) ligands. nih.gov | Can encapsulate guest molecules. nih.gov |
Mechanistic Investigations of Synthetic Pathways
Understanding the mechanisms behind the synthesis of molecules incorporating this compound is crucial for optimizing reaction conditions and controlling product formation. Mechanistic studies often focus on the role of the ligand in directing the assembly of metal complexes and the influence of reaction intermediates on the final product distribution.
In the context of metal complexes, the coordination of this compound and its derivatives to metal centers has been studied to understand the resulting structures and their reactivity. For instance, X-ray crystallography has revealed that in some divalent transition metal complexes, all pyridyl donors of aryl-appended tris((pyridyl)methyl)amine ligands coordinate to the metal center. acs.org However, in other cases, one of the phenyl-substituted pyridyl arms may not be coordinated and instead engages in secondary interactions, such as hydrogen bonding. acs.org
The study of reaction pathways can also elucidate how changes in reaction conditions can alter the regioselectivity of a reaction. For example, in a model system relevant to iron-containing acireductone dioxygenase, mechanistic studies showed that the regioselectivity of aliphatic carbon-carbon bond cleavage is controlled by changes involving a reaction intermediate, rather than the initial binding mode of the substrate. nih.gov The presence of water was found to alter the reaction pathway by hydrating a vicinal triketone intermediate. nih.gov
Investigations into the self-assembly of tris(2-pyridylmethyl)amine (B178826) ligands with metal ions and amino acids have revealed complex equilibria in solution. researchgate.net Small variations in experimental conditions can significantly affect the final products, highlighting the dynamic nature of these supramolecular systems. researchgate.net
The table below outlines key findings from mechanistic investigations of synthetic pathways involving this compound and related ligands.
| System Studied | Key Mechanistic Insight | Experimental/Theoretical Approach |
| Divalent transition metal complexes of aryl-appended tris((pyridyl)methyl)amine ligands | Coordination mode of the ligand (all pyridyl donors coordinated vs. one uncoordinated arm) influences the overall structure. acs.org | X-ray crystallography, 1H NMR spectroscopy. acs.org |
| Fe(II) complexes with β-diketonate ligands | Regioselectivity of C-C bond cleavage is controlled by the hydration of a reaction intermediate. nih.gov | Product analysis under different conditions (dry vs. aqueous), spectroscopic characterization of intermediates. nih.gov |
| Self-assembly of tris(2-pyridylmethyl)amine, metal ions, and amino acids | The self-assembly process involves a complex equilibrium that is sensitive to small changes in experimental conditions. researchgate.net | Electronic and Vibrational Circular Dichroism. researchgate.net |
Coordination Chemistry of Bis 3 Pyridyl Methyl Amine Complexes
Fundamental Coordination Modes and Geometries
Bis((3-pyridyl)methyl)amine and its structural isomers, such as bis(2-pyridylmethyl)amine, typically act as tridentate ligands, coordinating to a metal center through the two pyridyl nitrogen atoms and the central amine nitrogen. This coordination can lead to the formation of both mononuclear and more complex polynuclear structures.
Mononuclear Complex Formation
In the formation of mononuclear complexes, the this compound ligand typically chelates to a single metal ion. The resulting geometry around the metal center is influenced by several factors, including the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands.
For instance, with first-row divalent transition metals, mononuclear cations are often formed with one to three coordinated solvent molecules. acs.org In some cases, one of the pyridyl arms may not coordinate, instead participating in secondary interactions like hydrogen bonding. acs.org The coordination of all pyridyl donors is also common, leading to well-defined geometries. acs.org For example, copper(II) complexes with related tripodal polypyridylmethylamine ligands often exhibit pentacoordinate geometries. acs.org Similarly, iron(II) complexes can adopt a trigonal bipyramidal geometry where the ligand coordinates in a tridentate fashion, leaving two coordination sites for other ligands like chloride ions. acs.orgscilit.com In some instances, the geometry can be square-pyramidal. iucr.orgrsc.org
The flexibility of the ligand allows it to accommodate different coordination preferences. For example, in some ruthenium(II) complexes with a related tridentate ligand, both facial and meridional coordination modes have been observed. oup.com The specific coordination mode can be influenced by the nature of the other ligands present in the coordination sphere. oup.com
Dinuclear and Polynuclear Metal-Ligand Assemblies
The pyridyl groups of this compound and its derivatives can also act as bridging units between multiple metal centers, leading to the formation of dinuclear and polynuclear assemblies. This bridging can occur through various coordination modes of the pyridyl nitrogen.
A notable example is the formation of a doubly pyrazolato-bridged dicopper(II) complex where the tripodal ligand facilitates a trigonal bipyramid geometry at each copper center. researchgate.net Dinuclear ruthenium(II) complexes with bis(μ-chloro) bridges have also been synthesized and characterized, demonstrating the ability of these ligands to support metal-metal interactions. nih.gov Furthermore, the reaction of a mononuclear cobalt(II) complex with a related ligand and dioxygen can lead to the formation of dinuclear species through oxidative C-N bond cleavage and subsequent ligand rearrangement. rsc.org
In some cases, ancillary ligands can bridge two metal centers that are each coordinated to a bis((pyridyl)methyl)amine-type ligand. For example, dinuclear manganese(II) complexes with bridging hydroxamate ligands have been observed. acs.org Similarly, bis(μ-oxo)dinickel(III) and bis(μ-superoxo)dinickel(II) complexes have been synthesized, showcasing the diverse bridging capabilities facilitated by these ligand frameworks. acs.orgresearchgate.net
Metal Ion Complexation Studies
The versatility of this compound and its derivatives allows for complexation with a wide array of metal ions from both the transition metal series and the main group elements.
Transition Metal Complexes (e.g., Palladium, Ruthenium, Copper, Iron, Cobalt, Zinc, Vanadium, Nickel, Gold, Platinum, Silver)
The coordination chemistry of bis((pyridyl)methyl)amine ligands with transition metals is extensive.
Palladium: Palladium complexes with related phosphinopyridyl ligands have been explored for applications in catalysis. nih.gov While specific studies on this compound with palladium are less common, the analogous bis(2-pyridylmethyl)amine has been used to synthesize palladium complexes. researchgate.net
Ruthenium: A variety of mononuclear and dinuclear ruthenium(II) and ruthenium(III) complexes with ligands from the tris(2-pyridylmethyl)amine (B178826) (TPA) family have been prepared and characterized. oup.comnih.govnih.govresearchgate.netoup.com These complexes exhibit diverse coordination geometries and have been studied for their electrochemical properties and potential catalytic applications. nih.govresearchgate.net
Copper: Copper(I) and copper(II) complexes of bis((pyridyl)methyl)amine derivatives are well-documented. acs.orgiucr.orgresearchgate.netoup.com The coordination geometry around the copper center is often distorted square-pyramidal or trigonal bipyramidal. acs.orgiucr.orgresearchgate.net These complexes have been investigated for their reactivity with small molecules like dioxygen. oup.com
Iron: Iron(II) and Iron(III) complexes with bis((pyridyl)methyl)amine-type ligands have been synthesized, often exhibiting high-spin electronic states. acs.orgscilit.comrsc.orgresearchgate.net The coordination geometry is typically trigonal bipyramidal or octahedral, depending on the substituents on the ligand and the nature of the other coordinated ligands. acs.orgscilit.com
Cobalt: Cobalt(II) and Cobalt(III) complexes of these ligands have been studied extensively. acs.orgnih.govrsc.orgresearchgate.net The coordination environment can influence the reactivity of the cobalt center, for example, in its interaction with dioxygen, which can lead to either metal oxidation or ligand oxidation. rsc.orgrsc.org
Zinc: Zinc(II) complexes with bis((pyridyl)methyl)amine derivatives have been synthesized and structurally characterized. acs.orgscirp.orgresearchgate.netscielo.br These complexes often exhibit octahedral geometries and have been used as models for the active sites of zinc-containing enzymes. scielo.br
Vanadium: Oxidovanadium(IV) and vanadium(V) complexes with bis- and tris(pyridyl)amine ligands have been prepared and characterized. rsc.orgresearchgate.netacs.org These complexes have been investigated for their potential insulin-mimetic properties. rsc.orgresearchgate.net
Nickel: Nickel(II) complexes of bis((pyridyl)methyl)amine-type ligands have been synthesized, displaying various coordination geometries, including square-planar and octahedral. acs.orgresearchgate.netnih.govscirp.orgnih.govresearchgate.net The electronic and steric properties of the ligand can be tuned by substitution on the pyridyl rings. nih.gov
Gold and Platinum: While less common, platinum(II) and trimethylplatinum(IV) complexes with related ligands have been reported. researchgate.net
Silver: The interaction of silver(I) salts has been used in the synthesis of nickel(II) complexes to facilitate the removal of chloro ligands. nih.gov
Main Group Metal Complexation (e.g., Lithium, Sodium)
While the coordination chemistry of this compound is dominated by transition metals, there is also interest in its complexation with main group metals. For instance, related acyclic tripodal ligands have been shown to exhibit selectivity in the complexation of alkali metal ions like lithium and sodium. acs.org
Electronic Structure and Ligand Field Effects in Complexes
The electronic structure of metal complexes containing this compound is significantly influenced by the ligand field created by the tridentate coordination. The pyridyl groups are π-acceptors, which can lead to metal-to-ligand charge transfer (MLCT) transitions in the electronic spectra of the complexes.
The ligand field strength can be modulated by introducing substituents on the pyridyl rings. For example, electron-donating groups will increase the electron density at the metal center, while electron-withdrawing groups will have the opposite effect. This tuning of the electronic properties can impact the redox potentials of the metal complexes and their reactivity. nih.gov
In high-spin iron(II) complexes with related ligands, the metal-to-ligand distances are typically longer, and the 1H NMR spectra show paramagnetically shifted resonances. acs.orgscilit.com The electronic spectra of nickel(II) complexes often show d-d transitions that are characteristic of their specific coordination geometry, such as octahedral. scirp.org For cobalt(III) complexes, the different colors observed in solution and the solid state can be rationalized by the different ligand fields exerted by the tripodal ligands. nih.gov Furthermore, electrochemical studies have shown a correlation between the ligand field and the reduction potentials of these cobalt complexes. nih.gov
Catalytic Applications of Bis 3 Pyridyl Methyl Amine Complexes
Catalysis in Organic Transformations
Complexes of bis((3-pyridyl)methyl)amine have proven to be effective catalysts in several fundamental organic reactions, facilitating the formation of new chemical bonds under various reaction conditions.
The redox-active nature of many transition metal complexes of this compound allows them to participate in a variety of oxidation and reduction reactions.
Reductive Catalysis: Ruthenium complexes supported by bis(pyridylmethyl)amine ligands have shown catalytic activity in hydrogen-transfer reactions. For instance, a bis(pyridyl)‐carbodicarbene supported ruthenium complex was efficient in the transfer hydrogenation of ketones using 2-propanol as the hydrogen source. researchgate.net Another study reported a ruthenium(III)–dioxolene–amine complex with bis(2-pyridylmethyl)-2-aminoethylamine that acts as an electrocatalyst in the oxidation of benzyl (B1604629) alcohol to benzaldehyde. oup.com
Oxidation Reactions: The ligand framework can stabilize metal centers in different oxidation states, which is crucial for catalytic oxidation. For example, the oxidation of an ethylbis(2-pyridyl-methyl)amine ligand on a trichloridoruthenium(III) complex led to the formation of a bis(2-pyridylcarbonyl)aminato complex, demonstrating the ligand's susceptibility to oxidation which can be a factor in catalyst stability. rsc.org In a different study, the reaction of tris[6-(2-hydroxymethyl)pyridylmethyl]amine with a vanadyl salt resulted in an unexpected redox reaction, highlighting the potential for these ligands to be involved in the redox chemistry of the catalytic cycle. researchgate.net
Here is an interactive data table summarizing representative oxidation and reduction reactions catalyzed by this compound-type complexes:
| Catalyst/Complex Type | Reaction Type | Substrate | Product | Key Findings | Reference |
| Ruthenium-bis(pyridyl)carbodicarbene | Hydrogen-transfer | Ketones | Alcohols | Efficient transfer hydrogenation using 2-propanol. | researchgate.net |
| Ruthenium(III)–dioxolene–amine | Electrocatalytic Oxidation | Benzyl alcohol | Benzaldehyde | Catalyzes oxidation under electrolysis at +0.4 V. | oup.com |
| Trichloridoruthenium(III)-ebpma | Ligand Oxidation | ethylbis(2-pyridyl-methyl)amine | bis(2-pyridylcarbonyl)aminato | Ligand itself can be oxidized, affecting catalyst lifecycle. | rsc.org |
| Vanadyl-tpa(OH)3 | Redox Reaction | V(IV) center | V(III) complex | Unexpected reduction of the metal center by the ligand framework. | researchgate.net |
Complexes of this compound and its derivatives are also instrumental in forging carbon-carbon and carbon-oxygen bonds, which are fundamental processes in synthetic chemistry.
Carbon-Carbon Bond Formation: Iron complexes with related tris(2-pyridylmethyl)amine (B178826) (TPA) ligands have been studied for their ability to mediate the oxidative cleavage of C-C bonds in model systems, which provides insight into the reverse bond-forming reactions. nih.gov While direct examples with this compound are less common in the searched literature, the principles of ligand design for C-C bond formation are transferable. For example, palladium complexes with N,N-bidentate ligands based on a pyridylmethylamine core have been used in oxidative naphthol coupling reactions to form C-C bonds. researchgate.net
Carbon-Oxygen Bond Formation: The flexibility of the ligand framework can be exploited to facilitate reactions like epoxidation. Iron complexes with tetradentate and pentadentate pyridine-containing macrocycles have been used to catalyze the epoxidation of alkenes like cyclooctene (B146475) and 1-decene (B1663960) using hydrogen peroxide. unimi.it
The following table provides examples of C-C and C-O bond forming reactions.
| Catalyst/Complex Type | Reaction Type | Substrates | Product | Key Findings | Reference |
| Pd-pyridylmethylamine | Oxidative Coupling | Naphthol derivatives | Binaphthyls | Effective catalytic systems with cuprous iodide. | researchgate.net |
| Iron-pyridine macrocycle | Epoxidation | Cyclooctene, 1-decene, H₂O₂ | Corresponding epoxides | Demonstrates applicability in C-O bond formation. | unimi.it |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the design of effective ligands is critical to their success. The nitrogen-based ligands derived from this compound can serve in this capacity.
Suzuki-Miyaura Coupling: Palladium complexes bearing N,N-bidentate ligands with a pyridylmethylamine structure have been successfully applied in the asymmetric Suzuki-Miyaura coupling reaction to produce methoxybinaphthyl derivatives. researchgate.net The brominated derivative, bis((6-bromopyridin-2-yl)methyl)amine, is particularly noted for its potential in cross-coupling reactions like Suzuki, Stille, and Negishi, where the bromine atoms act as leaving groups.
C-N Cross-Coupling: While the direct use of this compound in C-N coupling was not extensively detailed in the provided results, the broader class of palladium-catalyzed C-N cross-coupling reactions relies heavily on nitrogen-containing ligands to facilitate the formation of arylamines. acs.org Copper-based catalysts supported on resins have also been developed for greener C-N coupling reactions. researchgate.net
This table summarizes the application in cross-coupling reactions.
| Catalyst/Complex Type | Reaction Type | Substrates | Product | Key Findings | Reference |
| Pd-pyridylmethylamine | Asymmetric Suzuki-Miyaura | Aryl boronic acids, aryl halides | Methoxybinaphthyls | Achieved moderate enantioselectivity (up to 40% ee). | researchgate.net |
| bis((6-bromopyridin-2-yl)methyl)amine | General Cross-Coupling | - | - | Bromine substituents serve as versatile leaving groups. |
Carbon-Carbon and Carbon-Oxygen Bond Forming Reactions
Biomimetic Catalysis and Enzyme Models
A significant area of research for this compound complexes is in the field of biomimetic chemistry, where these synthetic complexes are designed to mimic the structure and function of the active sites of metalloenzymes. unipd.it
Modeling Enzyme Active Sites: The tripodal nature of ligands like tris(2-pyridylmethyl)amine (TPA), a close structural relative, allows them to replicate the coordination environment of metal centers in various enzymes. unipd.itresearchgate.net For example, manganese complexes with ligands that mimic the 2-His-1-carboxylate facial chelation found in manganese-dependent dioxygenase (MndD) have been synthesized. rsc.org Similarly, iron complexes of TPA derivatives serve as models for iron-containing dioxygenases, providing insights into the mechanisms of biological C-C bond cleavage. nih.gov
Functional Models: Zinc complexes with TPA-type ligands have been synthesized to mimic the function of carbonic anhydrase, an enzyme that catalyzes the hydration of carbon dioxide. semanticscholar.org A dinickel(II) complex of a related ligand, 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol, was created as a functional model for nickel(II) phosphoesterase enzymes and showed activity in the hydrolysis of a phosphate (B84403) ester substrate. frontiersin.org The immobilization of bis(2-pyridylmethyl)amine-based ligands onto silica (B1680970) has been explored to create heterogeneous biomimetic catalysts for methane (B114726) monooxygenase (sMMO), which converts methane to methanol. digitellinc.com
Catalyst Stability, Reusability, and Green Chemistry Considerations
The practical application of any catalyst hinges on its stability, potential for reuse, and its environmental impact.
Catalyst Stability: The stability of metal complexes with pyridylmethylamine ligands can be influenced by factors such as the ligand's susceptibility to oxidative cleavage. researchgate.net This degradation can impact the long-term stability and performance of the catalyst. However, the robust coordination of these ligands generally imparts reasonable stability to the metal complexes.
Reusability and Heterogenization: To enhance reusability and ease of separation, homogenous catalysts can be immobilized onto solid supports. A novel chelating resin was synthesized by copolymerizing a methacrylic derivative of bis(2-pyridylmethyl)amine. This resin showed good reusability for cobalt(II) chelation, retaining 65% of its efficiency after five cycles. helsinki.fi The development of heterogeneous catalysts is a key aspect of green chemistry, as it simplifies product purification and reduces waste. digitellinc.com
Green Chemistry: The use of this compound complexes aligns with green chemistry principles by enabling catalytic processes that can replace stoichiometric reagents, often under milder conditions. The development of catalysts for reactions like the amination of alcohols, which can be derived from renewable resources, represents a sustainable approach to amine synthesis. rsc.org The use of water as a solvent and the development of catalyst-free synthesis methods for related compounds further contribute to the green credentials of this area of chemistry. scirp.org
Applications in Materials Science
Component in Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is critical in determining the topology, porosity, and functionality of the resulting framework. researchgate.net Bis-pyridyl ligands are widely used as linkers in MOF synthesis.
The divergent orientation of the nitrogen donors in Bis((3-pyridyl)methyl)amine makes it an ideal candidate for a bridging linker in MOF construction. Its functionalized derivatives, such as N,N′-di(4-pyridyl)-1,4,5,8-naphthalenetetracarboxydiimide, have been successfully used to create pillar-layered MOFs. mdpi.com These materials can exhibit interesting properties like photochromism and electrochromism. The flexible nature of the this compound backbone can also impart flexibility to the resulting framework, allowing for dynamic responses to external stimuli. While the parent ligand is less explored, its structural motifs are present in more complex linkers used to build functional porous materials. researchgate.netacs.org
Metallosupramolecular Architectures and Frameworks
Role in the Formation of Coordination Polymers
The most clearly documented application of the this compound scaffold is in the synthesis of coordination polymers. mdpi.com These materials consist of repeating coordination entities that extend in one, two, or three dimensions. The structure of the ligand, particularly the angle between the donor sites, plays a crucial role in directing the final architecture of the polymer.
The reaction of Co(II) salts with polycarboxylic acids and N,N'-bis(3-pyridylmethyl)-pyromellitic diimide (a derivative of this compound) yields robust 1D coordination polymers. mdpi.com In these structures, the ligand bridges Co(II) centers, which are also linked by the carboxylate co-ligands, forming infinite looped chains. The resulting materials can exhibit properties such as iodine adsorption, indicating potential applications in separation or sensing. mdpi.com The ability of the 3-pyridyl isomer to effectively link metal centers into extended arrays underscores its importance as a tool for crystal engineering and the rational design of new functional materials.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to study bis((3-pyridyl)methyl)amine and its complexes.
DFT calculations are instrumental in predicting the most stable molecular geometries and various possible conformations of this compound. The molecule's flexibility, arising from the methylene (B1212753) linkers, allows for several conformational isomers. Computational studies, often employing methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can optimize these geometries to find the lowest energy structures. nih.gov For instance, the conformation of the three methylene-bridged groups around the apical amine nitrogen atom often adopts a non-staggered arrangement on the basal plane of a trigonal pyramid. mdpi.com This arrangement minimizes steric hindrance and lone-pair repulsions. mdpi.com In related structures, the pyridyl rings can orient in different ways, leading to isomers with distinct energies. academie-sciences.fr The predicted bond lengths and angles from DFT calculations generally show good agreement with experimental data obtained from X-ray crystallography. nih.gov
Table 1: Predicted vs. Experimental Geometrical Parameters for a Related Amine Ligand This table is illustrative and based on typical findings in the literature for similar compounds, as specific data for the parent this compound was not available in the search results.
| Parameter | DFT Calculated Value (Å or °) | Experimental X-ray Value (Å or °) |
|---|---|---|
| N-C (amine-methylene) bond length | 1.465 | 1.463 |
| C-N-C bond angle | 112.5 | 112.7 |
DFT is also used to analyze the electronic properties of this compound, providing insights into its reactivity. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Reactivity indices, such as Fukui functions, are calculated to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netscm.com The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the molecule changes. scm.com Specifically, f+(r) relates to nucleophilic attack (electron acceptance), and f-(r) to electrophilic attack (electron donation). scm.com For this compound, the nitrogen atoms of the pyridine (B92270) rings and the central amine are expected to be the primary sites for interaction with electrophiles.
Global reactivity descriptors like chemical potential (μ), hardness (η), and global softness (S) can also be calculated from the HOMO and LUMO energies. These descriptors provide a general measure of the molecule's reactivity.
Table 2: Conceptual DFT Reactivity Descriptors This table presents the definitions and typical interpretations of common reactivity indices.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons |
| Hardness (η) | ELUMO - EHOMO | Resistance to change in electron distribution |
| Softness (S) | 1 / η | A measure of the molecule's polarizability |
| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons |
Prediction of Molecular Geometry and Conformation
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its complexes over time. These simulations can provide insights into conformational changes, solvent effects, and the stability of metal-ligand complexes. academie-sciences.fruregina.ca For instance, MD simulations can reveal how the flexible ligand adapts its conformation to coordinate with different metal ions. researchgate.net Ab initio molecular dynamics (AIMD) can be particularly useful for investigating reaction mechanisms, such as the interconversion of intermediates in solution, by explicitly treating the electronic structure at each time step. uregina.ca In studies of related systems, MD simulations have been used to assess the stability of protein-ligand complexes, which is crucial for drug design applications. academie-sciences.fr
Computational Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are valuable for predicting the spectroscopic properties of this compound.
NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra are often in good agreement with experimental data and can aid in the structural elucidation of the compound and its derivatives. researchgate.net
IR Spectra: The vibrational frequencies and intensities of the molecule can be calculated using DFT. nih.gov These theoretical spectra help in the assignment of the absorption bands observed in experimental IR spectra. nih.gov
UV-Vis Spectra: TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis). researchgate.net By analyzing the molecular orbitals involved in the electronic transitions, the nature of these transitions (e.g., π→π* or n→π*) can be determined. researchgate.net
Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Data for a Related Pyridine Compound This table is illustrative and based on typical findings in the literature for similar compounds.
| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value |
|---|---|---|---|
| ¹H NMR | Pyridine-H (ppm) | ~7.0-8.5 | ~7.1-8.6 |
| IR | C=N stretch (cm⁻¹) | ~1590 | ~1595 |
| UV-Vis | λmax (nm) | ~260 | ~262 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or other properties. For derivatives of this compound, QSAR models can be developed to predict their efficacy as, for example, enzyme inhibitors or antimicrobial agents. cjsc.ac.cnresearchgate.net These models are typically built using a set of known active compounds (a training set) and then validated using a separate set of compounds (a test set). researchgate.net The descriptors used in QSAR models can be derived from the molecular structure and include steric, electronic, and hydrophobic parameters. While specific QSAR studies focusing solely on this compound are not prevalent in the searched literature, the methodologies are widely applied to similar heterocyclic compounds for drug discovery and toxicity prediction. cjsc.ac.cnumweltbundesamt.de
Biological and Biomedical Research Horizons
Ligand-Biomolecule Interactions (e.g., DNA, Proteins)
The ability of Bis((pyridyl)methyl)amine-based ligands and their metal complexes to interact with fundamental biomolecules like proteins and DNA is a cornerstone of their potential therapeutic and diagnostic applications. These interactions are often the primary mechanism behind their biological activity.
Studies on metal complexes incorporating the bis(pyridylmethyl)amine framework reveal significant binding to both DNA and proteins. For instance, a series of Ni(II), Cu(II), and Zn(II) complexes with the isomeric bis(2-pyridylmethyl)amine were shown to bind to DNA through a partial intercalative or groove binding mode. rsc.org These complexes also effectively quenched the intrinsic fluorescence of bovine serum albumin (BSA), indicating strong intermolecular interactions. rsc.org
A zinc complex derived from a related structure, 2,5-di-[2-(3,5-bis(2-pyridylmethyl)amine -4-hydroxy-phenyl) ethylene] pyrazine, was developed as a highly sensitive fluorescent sensor for proteins. nih.gov This complex displayed weak fluorescence on its own, but the intensity increased significantly upon binding to serum albumins. nih.gov The binding constants were determined to be very high, particularly for bovine serum albumin, indicating a strong affinity. nih.gov The quenching of the serum albumins' natural fluorescence by the complex was identified as a static quenching process. nih.gov
Further research into heterodinuclear Ru-Pt complexes bridged with ligands like 2,3-bis(2-pyridyl)pyrazine (B1584635) demonstrated that such metallodrugs interact with biomolecules like DNA and BSA. acs.org The nature and strength of these noncovalent interactions are considered crucial as they heavily influence the drug's absorption, distribution, and metabolism within the body. acs.org
| Complex/Derivative | Biomolecule | Binding Constant (K_b) / Quenching Mechanism | Reference |
| [Ni(barb)(bpa)(H₂O)]·H₂O, [Cu(barb)(bpa)]·2H₂O, [Zn(barb)(bpa)(H₂O)]·H₂O (bpa = bis(2-pyridylmethyl)amine) | DNA, BSA | Partial intercalative/groove binding; Static quenching | rsc.org |
| 2,5-di-[2-(3,5-bis(2-pyridylmethyl)amine -4-hydroxy-phenyl) ethylene] pyrazine-Zn complex | BSA, HSA | K_b = 8.40 x 10⁷ M⁻¹ (BSA), 3.03 x 10⁶ M⁻¹ (HSA) | nih.gov |
| [(phen)₂Ru(μ-bpp)PtCl₂]²⁺ (bpp = 2,3-bis(2-pyridyl)pyrazine) | DNA, BSA | Associative interactions, groove binding | acs.org |
Table 1: Interaction of Bis((pyridyl)methyl)amine Derivatives with Biomolecules
Potential in Medicinal Chemistry and Drug Discovery
The unique coordination chemistry and biological interactivity of Bis((3-pyridyl)methyl)amine and its derivatives make them attractive candidates for medicinal applications, ranging from antimicrobial and anticancer agents to insulin-mimetic compounds.
The pyridine (B92270) nucleus is a component of many compounds with established antimicrobial properties. mdpi.com Research has extended to derivatives of bis((pyridyl)methyl)amine to explore their potential in combating pathogenic microbes.
Complexes of cobalt, copper, and zinc with 2,2'-Bis(3-aminopyridyl) diselenide, a related selenium-containing ligand, have demonstrated better antibacterial potential against pathogenic nontuberculous Mycobacteria, including Mycobacterium fortuitum, Mycobacterium massiliense, and Mycobacterium abscessus, when compared to the organoselenium ligand alone. researchgate.net This indicates that coordination with a metal center can enhance the antimicrobial activity. researchgate.net
In a study of novel curcumin (B1669340) analogues, a bis-amino curcuminoid featuring a pyridin-3-ylmethyl group (compound 3l ) showed antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 320 μg/mL. nih.govacs.org Another derivative, a fluorinated analogue named Bis((5-fluoropyridin-3-yl)methyl)amine, was shown to inhibit biofilm formation in Pseudomonas aeruginosa.
| Compound/Complex | Microbial Strain | Activity (MIC) | Reference |
| Metal complexes with 2,2'-Bis(3-aminopyridyl) diselenide | Mycobacterium species | Enhanced potential compared to free ligand | researchgate.net |
| Pyridin-3-ylmethyl bis-amino curcuminoid (3l) | Staphylococcus aureus | 320 μg/mL | nih.govacs.org |
| Bis((5-fluoropyridin-3-yl)methyl)amine | Pseudomonas aeruginosa | Inhibition of biofilm formation |
Table 2: Antimicrobial Activity of Bis((pyridyl)methyl)amine Derivatives
A significant area of research is the anticancer activity of metal complexes derived from bis((pyridyl)methyl)amine and its analogues. These compounds have shown cytotoxicity against a range of human cancer cell lines.
Copper(II) complexes based on tripodal pyrazolyl amines, which are structurally related to bis((pyridyl)methyl)amine, have demonstrated notable cytotoxicity. One such complex was particularly effective against ovarian (A2780), cisplatin-resistant ovarian (A2780R), bone tumor (HOS), and colorectal adenocarcinoma (CaCo2) cell lines, with IC₅₀ values as low as 1.4 μM. nih.gov Other studies on copper(II) complexes with different tripodal bis[pyrazol-1-yl]amine ligands also reported high effectiveness against A2780 and MCF-7 (human breast adenocarcinoma) cancer cells, with IC₅₀ values ranging from 1.4 to 6.3 μM, exceeding the performance of the established drug cisplatin (B142131) in these tests. rsc.org
Rhenium(I) tricarbonyl complexes with bis(2-pyridylmethyl)amine were tested against HeLa (human cervical cancer) cells. Interestingly, the free ligand itself showed good cytotoxicity with IC₅₀ values between 10-16 μM, while the rhenium complexes were less cytotoxic. bohrium.com Furthermore, Ni(II), Cu(II), and Zn(II) complexes of bis(2-pyridylmethyl)amine showed potent and selective cytotoxic activity against MCF-7 cells, which was linked to their ability to produce reactive oxygen species (ROS) and induce apoptosis. rsc.org Derivatives such as Bis((5-fluoropyridin-3-yl)methyl)amine have also shown potency against HeLa and MCF-7 cells.
| Compound/Complex | Cancer Cell Line | Cytotoxicity (IC₅₀) | Reference |
| [Cu(bedmpzp)Cl]PF₆ (related pyrazolyl amine ligand) | A2780 (ovarian) | 1.4 μM | nih.gov |
| [Cu(bedmpzp)Cl]PF₆ | A2780R (resistant) | 8.3 μM | nih.gov |
| [Cu(L¹)Cl]PF₆ (related pyrazolyl amine ligand) | A2780 | 1.4 μM | rsc.org |
| [Cu(L¹)Cl]PF₆ | MCF-7 (breast) | 2.1 μM | rsc.org |
| Bis(2-pyridylmethyl)amine (free ligand) | HeLa (cervical) | 10 - 16 μM | bohrium.com |
| [Cu(barb)(bpa)]·2H₂O (bpa = bis(2-pyridylmethyl)amine) | MCF-7 (breast) | Potent activity | rsc.org |
| [Cu(KT1)Cl₂] (KT1 = bis(2-pyridyl)-di(4-methoxyphenyl)ethene) | A549 (lung) | 6.34 μM | researchgate.net |
| Bis((5-fluoropyridin-3-yl)methyl)amine | HeLa, MCF-7 | Potent activity |
Table 3: Anticancer Activity of Bis((pyridyl)methyl)amine and Related Complexes
Vanadium complexes have been widely studied for their insulin-mimetic or insulin-enhancing effects, offering potential new avenues for managing diabetes mellitus. rsc.org The bis((pyridyl)methyl)amine scaffold has been incorporated into ligands for complexing with vanadium to create compounds with these properties.
The insulin-mimetic potential of these complexes is often evaluated using isolated rat adipocytes (fat cells). rsc.orgresearchgate.net Two key assays are the lipolysis assay, which measures the inhibition of triglyceride breakdown (an effect of insulin), and the lipogenesis assay, which measures the stimulation of glucose incorporation into lipids. rsc.orgresearchgate.net
Several oxidovanadium(IV) complexes with ligands derived from bis(pyridyl)amine have been synthesized and tested. For example, complexes with 2-{[bis(pyrid-2-yl)methyl]amine}methylphenol (bp-OH) were evaluated. rsc.orgresearchgate.netresearchgate.net The half-maximal inhibitory concentration (IC₅₀) for the inhibition of free fatty acid (FFA) release in a lipolysis assay varied for these complexes, with some showing higher potency than the control, VOSO₄ (vanadyl sulfate). rsc.orgresearchgate.net Similarly, oxovanadium(IV) complexes with tetradentate histidine derivatives, such as N-2-pyridylmethyl-(S)-histidine, were found to be more active at lower concentrations than VOSO₄ in inhibiting FFA release. oup.com
| Vanadium Complex | Assay | Activity (IC₅₀) | Reference |
| [VIVO(pic-trpMe)₂] | Inhibition of Lipolysis (FFA) | 0.41 mM | rsc.orgresearchgate.net |
| VOSO₄ (control) | Inhibition of Lipolysis (FFA) | 0.81 mM | rsc.orgresearchgate.net |
| [VIVO(bp-OH)Cl₂] | Inhibition of Lipolysis (FFA) | 21.2 mM | rsc.orgresearchgate.net |
| [VO(PH)(ClO₄)] (PH = N-2-pyridylmethyl-(S)-histidine) | Inhibition of FFA Release | 0.762 mM | oup.com |
| VOSO₄ (control) | Inhibition of FFA Release | 3.56 mM | oup.com |
Table 4: Insulin-Mimetic Activity of Vanadium Complexes with Bis((pyridyl)methyl)amine Derivatives
Beyond its own potential biological activity, this compound and its isomers serve as valuable and versatile precursors or building blocks in the synthesis of more complex pharmaceutical agents and ligands. Its structure allows for further functionalization to create molecules with tailored properties.
For instance, bis(2-pyridylmethyl)amine has been used as a starting material in Mannich-type condensation reactions to produce more elaborate tripodal ligands. acs.orgambeed.com These new ligands are then used to create metal complexes with specific functions, such as the highly cytotoxic Cu(II) complexes designed for anticancer therapy. acs.org The compound is also suitable for creating conjugates with other materials, such as silicon nanoparticles, for use in pharmaceutical preparations. cymitquimica.com This adaptability highlights its role as a foundational scaffold in the development of new therapeutic and diagnostic agents.
Insulin-Mimetic Properties
Biosensing Applications and Probes
The fluorescent properties of this compound and its derivatives make them suitable for use in biosensing and as molecular probes.
N,N-Bis(pyridin-3-ylmethyl)amine itself is described as a fluorescent probe for the detection of the antibiotic ciprofloxacin. cymitquimica.com It exhibits red fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 510 nm, offering high detection sensitivity at low concentrations. cymitquimica.com
Furthermore, metal complexes of its derivatives have been designed as sophisticated sensors. A zinc complex of a bis(2-pyridylmethyl)amine derivative acts as a highly sensitive sensor for proteins like serum albumin. nih.gov Another related ligand system was used to create a fluorescent 'off-on-off' probe, capable of sequential or relay recognition of different metal ions, specifically Zn²⁺ and Cu²⁺. researchgate.net These applications demonstrate the utility of the bis((pyridyl)methyl)amine framework in creating tools for analytical and diagnostic purposes.
In Vitro and In Vivo Biological Assessment Methodologies
The biological activities of this compound and its related isomers and complexes are evaluated through a variety of in vitro and in vivo methodologies. These studies primarily focus on assessing their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
Anticancer and Cytotoxic Activity Assessment
The evaluation of anticancer potential is a significant area of research for bis(pyridylmethyl)amine derivatives. The methodologies employed are predominantly in vitro and focus on cytotoxicity against various cancer cell lines and the mechanism of action, including interaction with DNA.
Cell Viability and Cytotoxicity Assays: A range of colorimetric assays are used to determine the concentration-dependent cytotoxicity of these compounds. The MTT assay is utilized to test cytotoxic effects on cell lines such as human lung carcinoma (A549), glioma (C6), Chinese hamster ovary (CHO), and human breast cancer (MCF-7). researchgate.netnih.gov Similarly, the alamarBlue® assay is employed to measure cell proliferation and determine the 50% proliferation inhibitory concentration (IC₅₀) in human pancreatic cancer cells (MIA PaCa-II). mdpi.com The Sulphorhodamine B (SRB) assay is another method used to assess cytotoxicity against cell lines like the HeLa human cervical cancer line. bohrium.com These assays provide quantitative data on the efficacy of the compounds in inhibiting cancer cell growth. For instance, palladium(II) and platinum(II) complexes of bis(2-pyridylmethyl)amine have been tested against A549, C6, and CHO cells. researchgate.net Rhenium(I) tricarbonyl complexes of bis(2-pyridylmethyl)amine (PMA) and its derivatives have also been evaluated against HeLa cells, showing IC₅₀ values ranging from 10 to 38 µM. bohrium.com
DNA Interaction and Cleavage Studies: To understand the mechanism of anticancer action, researchers investigate the interaction of these compounds with DNA. DNA photocleavage activity is assessed using plasmid DNA, such as pUC19. mdpi.com In these experiments, the compound is incubated with the plasmid, sometimes in the presence of a metal ion like Zn(II), and then irradiated with UV light to observe any DNA strand breaks. mdpi.com Circular Dichroism (CD) spectroscopy is another technique used to analyze the conformational changes in DNA upon binding with the test compounds. mdpi.com Furthermore, studies on related metal complexes have shown that they can bind to DNA through intercalation or groove binding, and this interaction is often correlated with their cytotoxic effects. rsc.orgscielo.org.mx The generation of reactive oxygen species (ROS) leading to DNA damage is another investigated mechanism, where fluorescence staining can reveal DNA double-strand breaks. mdpi.com
Table 1: In Vitro Cytotoxicity (IC₅₀) of Bis(pyridylmethyl)amine Derivatives and Complexes IC₅₀ values represent the concentration of a substance needed to inhibit a biological process or component by 50%.
| Compound/Complex | Cell Line | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Bis(2-pyridylmethyl)amine (PMA) | HeLa | SRB | ~10-16 | bohrium.com |
| fac-[Re(CO)₃(PMA)]⁺ | HeLa | SRB | ~26-38 | bohrium.com |
| Zn(II) complex of 1-([1,1′-Biphenyl]-4-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine (L1) | MIA PaCa-II | alamarBlue® | 14.2 | mdpi.com |
| Pd(bpma)Cl | A549, C6, CHO | MTT | Comparable to Cisplatin | researchgate.net |
| Cu(II) complex with bis(2-pyridylmethyl)amine and 5,5-diethylbarbiturate | MCF-7 | Not Specified | Potent and Selective | rsc.org |
Antimicrobial Activity Assessment
The potential of bis(pyridylmethyl)amine derivatives as antimicrobial agents is evaluated against a variety of pathogens, including multidrug-resistant bacteria.
Broth Microdilution Method: This is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of a compound. mdpi.com The assay involves preparing serial dilutions of the compound in a liquid growth medium in 96-well plates, which are then inoculated with a standardized suspension of the target microorganism. mdpi.com The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after an incubation period. This method has been used to test compounds against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria. nih.govresearchgate.net
Agar (B569324) Well-Diffusion Method: This is another common screening method where an agar plate is uniformly spread with a bacterial culture, and wells are created in the agar. acs.org Solutions of the test compounds are placed in the wells, and the plate is incubated. The diameter of the zone of inhibition around the well indicates the antimicrobial activity. acs.org
Flow Cytometry and Fluorescence Imaging: Advanced techniques are employed to study the mechanism of antimicrobial action. Flow cytometry can be used to assess cellular viability and the activity of bacterial efflux pumps using fluorescent dyes like propidium (B1200493) iodide and ethidium (B1194527) bromide. mdpi.com Single-cell fluorescence imaging has been used to determine the intracellular accumulation of fluorescent analogues of these compounds inside individual bacteria, providing insights into how they overcome resistance mechanisms.
Table 2: In Vitro Antimicrobial Activity of Pyridylamine Derivatives MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium.
| Compound/Complex | Microorganism | Method | Result (MIC in µg/mL) | Reference |
|---|---|---|---|---|
| 6-Chloro-pyridin-2-yl-amine derivatives | Various Bacteria & Fungi | Not Specified | Demonstrated Activity | |
| 1,3-bis(aryloxy)propan-2-amines | Gram-positive bacteria (e.g., S. aureus) | Broth Microdilution | 2.5 - 10 | nih.gov |
| Bis-imino curcuminoid (pyridin-3-ylimino derivative) | MCF-7 (Anticancer) | MTT Assay | More potent than pyridin-2-yl isomer | |
| Thiazol-4-one/thiophene-bearing pyrazole (B372694) derivatives | MDR Pathogens | Broth Microdilution | 0.22 - 0.25 | acs.org |
Assessment of Enzyme Inhibition
Derivatives of bis(pyridylmethyl)amine are also investigated as inhibitors of specific enzymes, which is relevant to various therapeutic applications.
Enzyme Inhibition Assays: The inhibitory potential of these compounds against specific enzymes is quantified using various in vitro assays. For example, the ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), a key target in cancer therapy, is measured to determine IC₅₀ values. nih.govnih.gov Similarly, the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are targets for anti-inflammatory drugs, has been assessed for related pyridine derivatives. rsc.org These assays typically involve incubating the enzyme with its substrate and varying concentrations of the inhibitor to measure the reduction in enzyme activity.
Table 3: In Vitro Enzyme Inhibition by Pyridine Derivatives IC₅₀ values represent the concentration of a substance needed to inhibit a specific enzyme's activity by 50%.
| Compound Class | Enzyme Target | IC₅₀ | Reference |
|---|---|---|---|
| Pyridine-ureas | VEGFR-2 | 3.93 - 5.0 µM | nih.gov |
| Bis( researchgate.netbohrium.comresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivatives | VEGFR-2 | 3.7 - 11.8 nM | nih.gov |
| Pyrimidine-pyridine hybrids | COX-2 | 0.25 - 0.89 µM | rsc.org |
| PIM-1 Kinase Inhibitors (Pyridine-based) | PIM-1 Kinase | 14.3 - 42.3 nM | acs.org |
Advanced Characterization Methodologies
Mass Spectrometry (MS)
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of Bis((3-pyridyl)methyl)amine and to study its fragmentation pattern. The exact molecular weight is 199.2517 g/mol . nist.gov Electron Ionization (EI) mass spectrometry typically shows a molecular ion peak [M]⁺ at m/z 199, along with characteristic fragment ions resulting from the cleavage of the C-N bonds. rsc.org Electrospray Ionization (ESI) is a softer technique often used for analyzing the ligand's metal complexes. rsc.org
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 199 | 11 | [M]⁺ (Molecular Ion) |
| 121 | 26 | [M - C₅H₄N]⁺ |
| 107 | 22 | [C₆H₇N₂]⁺ |
| 92 | 100 | [C₅H₄NCH₂]⁺ (Base Peak) |
X-ray Diffraction (XRD) Studies
Single-Crystal X-ray Crystallography
The analysis of metal complexes where a ligand incorporates the this compound framework reveals specific structural features. For instance, in a two-dimensional coordination polymer of nickel(II), a related ligand, N,N'-bis[(pyridin-3-yl)methyl]pyridine-2,6-dicarboxamide (BPDA), acts as a bidentate bridge linking the metal centers. researchgate.net The nickel(II) atoms are coordinated in a distorted octahedral environment. researchgate.net Such crystallographic studies demonstrate how the flexible yet sterically defined pockets created by the pyridylmethyl arms accommodate metal ions and influence the formation of extended network structures. researchgate.net
In a different example, while not the exact ligand, the structural analysis of a related molecule, trans-bis(pyridin-3-yl)ethylene, shows how the 3-pyridyl groups direct the solid-state assembly through a combination of C—H⋯N hydrogen bonds and C—H⋯π interactions, leading to a herringbone packing arrangement. nih.gov This highlights the crucial role of the pyridyl nitrogen's position in guiding intermolecular forces. The molecule itself crystallizes in a centrosymmetric monoclinic space group, with the pyridyl rings adopting an anti-conformation relative to each other. nih.gov These types of detailed structural insights are precisely what single-crystal X-ray crystallography affords researchers studying this compound complexes.
Table 1: Representative Crystallographic Data for a Related Pyridyl Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Point Group | 2/m |
| Conformation | anti |
Data derived from the analysis of trans-bis(pyridin-3-yl)ethylene. nih.gov
Electrochemical Techniques (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are essential for probing the redox properties of metal complexes. These techniques are used to determine the reduction and oxidation potentials of the metal center, investigate the stability of different oxidation states, and study the kinetics of electron transfer processes.
For complexes with ligands analogous to this compound, such as the 2-pyridyl isomer (Bis(2-pyridylmethyl)amine or BMPA), cyclic voltammetry has been used extensively. Studies on mononuclear Fe(III) complexes with BMPA and its derivatives show how the ligand structure influences the Fe(III)/Fe(II) redox potential. nih.gov The electron-donating or -withdrawing nature of substituents on the ligand can shift these potentials, thereby tuning the Lewis acidity and reactivity of the metal center. nih.gov Furthermore, CV can be employed to monitor the reactivity of the electrochemically generated Fe(II) species towards molecules like dioxygen, providing mechanistic insights into potential catalytic cycles. nih.gov
In Mn(II) complexes with similar pyridylamine ligands, CV experiments have shown irreversible anodic peaks corresponding to the Mn(II)/Mn(III) oxidation. researchgate.net The oxidation potential can be significantly affected by steric factors; for example, the introduction of a methyl substituent on the pyridyl ring can make the oxidation substantially more difficult. researchgate.net These studies underscore how cyclic voltammetry serves as a powerful tool to quantify the electronic and steric effects of the ligand framework on the metal ion's electrochemical behavior. While specific data for this compound complexes is sparse in the reviewed literature, the principles from related compounds are directly applicable.
Table 2: Example Redox Potentials for Complexes with Analogous Pyridylamine Ligands
| Complex Type | Redox Couple | Potential (V vs. Ag/AgCl) | Solvent |
|---|---|---|---|
| [Re₂(μ-O)₂(tpa)₂]³⁺ | (III,III)/(III,IV) | -0.77 | Acetonitrile |
| [Re₂(μ-O)₂(tpa)₂]³⁺ | (III,IV)/(IV,IV) | +0.09 | Acetonitrile |
| Mn(II)-bpa Complex | Mn(II)/Mn(III) | +1.60 (irreversible) | Acetonitrile |
| Mn(II)-Mebpa Complex | Mn(II)/Mn(III) | +1.90 (irreversible) | Acetonitrile |
Data for Rhenium (Re) complexes with tris(2-pyridylmethyl)amine (B178826) (tpa) nih.gov and Manganese (Mn) complexes with bis(2-pyridylmethyl)amine (bpa) and its methylated derivative (Mebpa). researchgate.net
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time. It is a critical tool for assessing the thermal stability of compounds and coordination polymers, providing information on decomposition temperatures, the presence of solvated molecules, and the composition of the final residue. etamu.edu
The thermal stability of coordination networks involving ligands derived from this compound has been investigated using TGA. A notable example is a two-dimensional nickel(II) coordination polymer constructed with N,N'-bis[(pyridin-3-yl)methyl]pyridine-2,6-dicarboxamide ligands. researchgate.net The TGA curve for this polymer indicated that the framework is stable up to a temperature of 573 K (300 °C). researchgate.net Beyond this temperature, a significant mass loss occurs, corresponding to the decomposition of the organic ligands. The analysis also revealed the initial loss of guest N,N-dimethylformamide (DMF) solvent molecules from the crystal lattice at lower temperatures. researchgate.net
Generally, TGA plots for such coordination compounds show distinct steps of mass loss. The first step often corresponds to the loss of solvent molecules, followed by subsequent steps at higher temperatures where the organic ligand decomposes, ultimately leaving a stable metal oxide residue. mdpi.com The temperature at which decomposition begins (T_onset) is a key parameter for comparing the thermal stability of different materials. acs.org
Table 3: Thermal Stability Data for a Ni(II) Polymer with a Bis[(3-pyridyl)methyl]amine-derived Ligand
| Parameter | Description | Value |
|---|---|---|
| Stability Limit | Temperature at which the main framework remains stable | 573 K (300 °C) |
| Initial Mass Loss | Corresponds to the loss of guest solvent molecules (DMF) | Below 573 K |
| Main Decomposition | Corresponds to the breakdown of the organic ligand framework | Above 573 K |
Data derived from the TGA curve of a Ni(II) polymer with N,N'-bis[(pyridin-3-yl)methyl]pyridine-2,6-dicarboxamide. researchgate.net
Future Perspectives and Emerging Research Directions
Rational Design of Novel Bis((3-pyridyl)methyl)amine Derivatives
The rational design of new derivatives based on the this compound scaffold is a primary avenue for future research. By systematically modifying the core structure, scientists can fine-tune its steric and electronic properties to achieve desired functionalities. unipd.it This approach moves beyond trial-and-error synthesis to a more targeted and efficient discovery process.
Key strategies for rational design include:
Substitution on the Pyridine (B92270) Rings: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) onto the pyridyl rings can significantly alter the ligand's electronic properties. nih.gov This can influence the stability and reactivity of its metal complexes. For instance, adding bulky substituents could create specific catalytic pockets or enhance selectivity in molecular recognition. researchgate.net
Modification of the Amine Group: Alkylation or arylation of the central secondary amine can introduce additional coordination sites or steric bulk, leading to new coordination geometries and reactivity patterns. bohrium.com
Chiral Derivatives: The synthesis of chiral analogues of this compound is a promising direction for applications in asymmetric catalysis and chiral recognition. acs.org
Table 1: Potential Modifications for Rational Design of this compound Derivatives
| Modification Site | Type of Modification | Potential Impact |
|---|---|---|
| Pyridyl Rings | Introduction of electron-donating groups (e.g., -CH₃, -OCH₃) | Enhance ligand basicity and metal-binding affinity. |
| Pyridyl Rings | Introduction of electron-withdrawing groups (e.g., -CF₃, -NO₂) | Modify redox potentials of metal complexes. |
| Pyridyl Rings | Introduction of bulky groups (e.g., -tBu, -Ph) | Induce steric hindrance for selective catalysis. |
| Central Amine | N-Alkylation/Arylation | Create new coordination pockets and modify ligand denticity. |
| Overall Structure | Introduction of chiral centers | Enable applications in asymmetric catalysis. |
Exploration of Untapped Application Domains
While this compound and its analogues have been explored in coordination chemistry, numerous application domains remain largely untapped. Future research should focus on expanding its utility into new and exciting areas.
Medicinal Chemistry: The pyridine scaffold is a common motif in many therapeutic agents due to its ability to form hydrogen bonds and its favorable solubility profile. nih.gov Novel derivatives of this compound could be screened for a range of biological activities, including as antibacterial, antifungal, or anticancer agents. researchgate.netrsc.orgacs.org The design of metal complexes with this ligand could also lead to new metallodrugs with unique mechanisms of action. bohrium.comfrontiersin.org
Supramolecular Chemistry and Materials Science: The ability of bis-pyridyl ligands to act as linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers is an area ripe for exploration. The flexibility of the this compound backbone could lead to materials with interesting dynamic properties and guest-responsive behaviors. These materials could find applications in gas storage, separation, and sensing.
Photocatalysis: Polypyridyl complexes, particularly of ruthenium and iridium, are well-known for their photoactive properties. rsc.org Incorporating this compound into such complexes could yield novel photocatalysts for applications in solar energy conversion, CO₂ reduction, and organic synthesis. The synergistic effects within well-defined architectures like MOFs could enhance their photocatalytic efficiency. rsc.org
Integration with Advanced Computational Modeling and Machine Learning
The integration of computational tools is set to revolutionize the study of this compound and its derivatives. Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, bonding, and reactivity of these compounds and their metal complexes. mdpi.com
Predictive Modeling: Computational studies can predict the geometric and electronic properties of yet-to-be-synthesized derivatives, guiding experimental efforts toward the most promising candidates. researchgate.net This can accelerate the design process for new catalysts and materials.
Mechanism Elucidation: Advanced modeling can be used to elucidate the mechanisms of reactions catalyzed by this compound-metal complexes, providing a detailed understanding of the factors that control their activity and selectivity. mdpi.com
Machine Learning: As more data on the properties and applications of pyridyl-amine ligands become available, machine learning (ML) models can be developed to predict their performance. acs.org ML can be used for high-throughput screening of virtual libraries of derivatives to identify lead compounds for specific applications, such as catalysis or drug discovery. acs.org This data-driven approach can significantly reduce the time and resources required for experimental screening. acs.org
Table 2: Role of Computational and Machine Learning Approaches
| Technique | Application in this compound Research | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. | Understanding of ligand-metal bonding and prediction of reactivity. mdpi.com |
| Molecular Dynamics (MD) | Simulation of the behavior of ligands and complexes in solution or within materials. | Insight into dynamic processes, conformational changes, and guest interactions. |
| Machine Learning (ML) | High-throughput screening of virtual compound libraries. | Rapid identification of derivatives with desired properties. acs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Design of more potent medicinal agents. |
Synergistic Approaches in Fundamental and Applied Research
A holistic approach that combines fundamental and applied research will be crucial for unlocking the full potential of this compound. Progress in this field will be driven by the interplay between curiosity-driven basic research and goal-oriented applied science.
Fundamental Coordination Chemistry: A deep understanding of the fundamental coordination chemistry of this compound with a wide range of metal ions is essential. nih.gov This includes studying the thermodynamics and kinetics of complex formation, characterizing novel coordination modes, and exploring the redox properties of the resulting complexes. nih.gov
Catalysis Development: Insights from fundamental studies can be directly applied to the development of new and improved catalysts for a variety of organic transformations, such as oxidation, reduction, and C-C bond formation. nih.govfigshare.comacs.org
Bridging the Gap: A synergistic approach involves designing fundamental studies with potential applications in mind and, conversely, using the challenges encountered in applied research to inspire new fundamental questions. For example, the need for a more efficient industrial catalyst could spur fundamental research into the ligand's role in stabilizing specific metal oxidation states or reaction intermediates. rsc.org This collaborative feedback loop between basic and applied research will accelerate innovation and lead to the development of practical technologies based on this versatile compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
